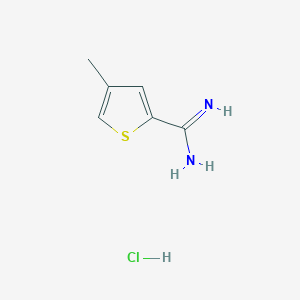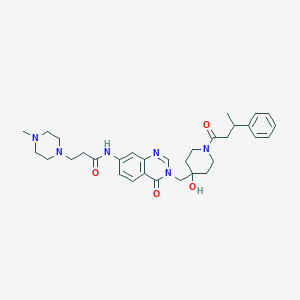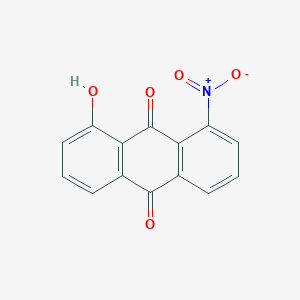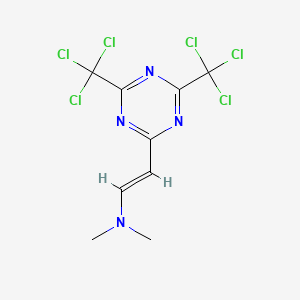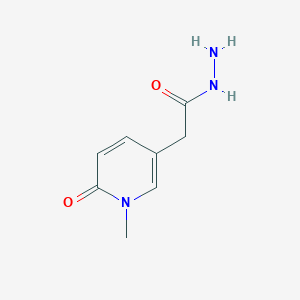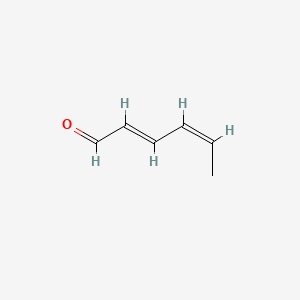
2,4-Hexadienal, (2E,4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienal, (2E,4Z)-, also known as (2E,4Z)-Hexa-2,4-dienal, is an organic compound with the molecular formula C6H8O. It is a colorless to yellowish liquid with a sweet, green, spicy, floral, or citrus-like odor. This compound is practically insoluble in water but is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadienal, (2E,4Z)-, can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (2E,4Z) isomer .
Industrial Production Methods
In industrial settings, 2,4-Hexadienal, (2E,4Z)-, is produced through similar aldol condensation reactions but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienal, (2E,4Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, such as hexadienoic acid.
Reduction: Alcohols, such as hexadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Hexadienal, (2E,4Z)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of chiral cycloadducts.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Hexadienal, (2E,4Z)-, involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to potential biological effects. It can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
2,4-Hexadienal, (2E,4Z)-, can be compared with other similar compounds, such as:
2,4-Hexadienal, (E,E)-: Another isomer with different stereochemistry, leading to variations in physical and chemical properties.
Sorbic aldehyde: A related compound used in the food industry as a preservative.
2,4-Hexadiene: A related diene with different reactivity and applications
The uniqueness of 2,4-Hexadienal, (2E,4Z)-, lies in its specific stereochemistry, which influences its reactivity and applications in various fields.
Properties
CAS No. |
53398-76-8 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2E,4Z)-hexa-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2-,5-4+ |
InChI Key |
BATOPAZDIZEVQF-AWYLAFAOSA-N |
Isomeric SMILES |
C/C=C\C=C\C=O |
Canonical SMILES |
CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



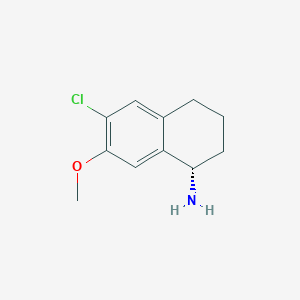

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
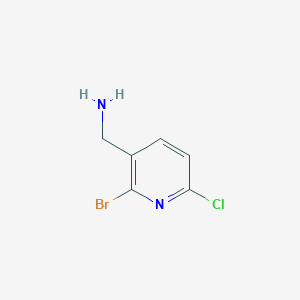
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
